(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
Description
(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chiral pyrrolidinone derivative featuring a tert-butyl carbamate group at the 3-position and a methyl substituent at the 1-position of the 2-oxopyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for neuroactive or protease inhibitor candidates. The stereochemistry (S-configuration) and substitution pattern influence its reactivity, stability, and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTGZJWIZODIFY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167937 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-methyl-2-oxo-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92235-35-3 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-methyl-2-oxo-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92235-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-methyl-2-oxo-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of (S)-1-methyl-2-oxopyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions typically result in the formation of new carbamate derivatives.
Scientific Research Applications
(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action can include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Key Structural Variations and Implications
The table below highlights critical differences between (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate and its analogs:
Functional Group Impact on Reactivity
- Methyl vs. Oxetane Substituents: The 1-methyl group in the target compound may reduce steric hindrance compared to 3-methyl analogs, facilitating nucleophilic attacks at the carbamate site.
- Ring Size: Azepanone derivatives (7-membered rings) exhibit greater conformational flexibility than pyrrolidinones, which could affect binding to enzymatic pockets .
Biological Activity
(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, a carbamate derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological activities. This article delves into its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 290.36 g/mol. The compound features a tert-butyl group and a pyrrolidinone ring, which contribute to its reactivity and stability. Its structural uniqueness allows it to interact with various biological targets effectively.
As a carbamate, this compound exhibits biological activity primarily through the inhibition of specific enzymes. The mechanism involves the formation of stable carbamate esters with active site serine residues in enzymes, which can disrupt biochemical pathways related to neurotransmission and metabolism. This property positions the compound as a candidate for drug development targeting metabolic disorders and neurodegenerative diseases.
Biological Activity and Applications
The biological activity of this compound has been explored in various studies, highlighting its potential in pharmaceutical applications:
Comparison of Similar Compounds
| Compound Name | Molecular Formula | Similarity |
|---|---|---|
| tert-Butyl carbamate | C10H21N2O2 | 0.85 |
| tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate | C12H23N2O3 | 0.90 |
| tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate | C12H23N2O3 | 0.90 |
| N-Boc-protected anilines | C14H19N2O3 | 0.88 |
This table illustrates how this compound compares structurally to other related compounds, indicating its unique properties that may enhance its biological activity.
Study on Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of similar carbamates demonstrated that these compounds could effectively inhibit acetylcholinesterase activity, which is crucial for neurotransmission. The findings suggest that this compound could have analogous effects due to its structural features.
Antiviral Activity Assessment
While direct testing on this compound is limited, research on related compounds has shown promising results against viral proteases involved in SARS-CoV infections. These findings support further investigation into the antiviral potential of this compound .
Q & A
Q. Methodological Focus
- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates Boc anhydride activation .
- Solvent Effects : THF or dichloromethane enhances solubility of intermediates .
- Temperature Control : Conduct reactions at 0–25°C to prevent carbamate decomposition .
- Scalability : Transition from batch to flow chemistry for industrial-scale production (>90% yield) .
Troubleshooting : Low yields may result from moisture; use molecular sieves or anhydrous solvents .
How do intramolecular interactions affect physicochemical properties?
Advanced Research Question
- Hydrogen Bonding : Intramolecular C–H···O bonds (e.g., C17–H17A···O3) reduce molecular flexibility, increasing metabolic stability .
- Lipophilicity : The tert-butyl group increases logP by ~2 units, enhancing membrane permeability .
- Solubility : Polar carbamate groups improve aqueous solubility (~5 mg/mL in PBS) .
Experimental Validation : Measure logP via shake-flask method and solubility via nephelometry .
What strategies resolve contradictions in reported synthetic yields?
Q. Data Contradiction Analysis
- Scale-Dependent Effects : Lab-scale reactions (1–10 g) may yield 70–80%, while industrial processes (>1 kg) achieve >90% due to optimized mixing and temperature control .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-methylated derivatives) from over-reduction .
- Reagent Purity : Ensure Boc₂O is freshly distilled to avoid hydrolysis .
Case Study : A 44% yield reduction during diketone reduction was traced to incomplete borohydride addition; stoichiometric optimization resolved this .
What safety precautions are recommended for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; employ fume hoods during synthesis .
- Toxicity Data : While specific toxicity for this compound is unreported, structurally similar carbamates show acute oral LD₅₀ > 2000 mg/kg in rats .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
Advanced Note : Monitor for skin sensitization via LLNA (Local Lymph Node Assay) in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
